

# Defactinib & Avutometinib Combination: A Technical Overview

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## Compound Focus: Defactinib

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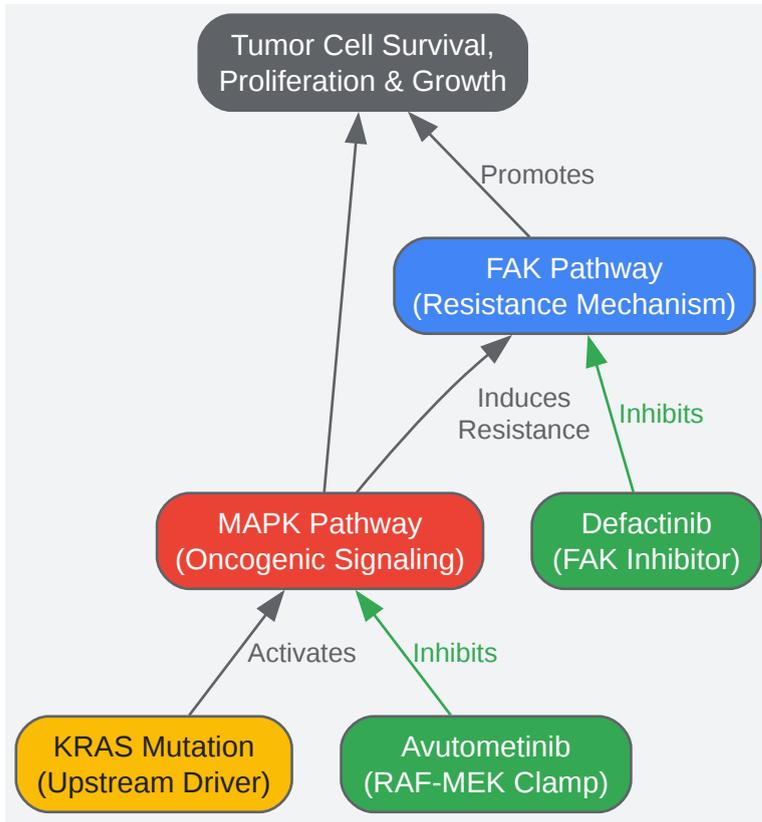
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The most significant recent development for **Defactinib** is its **FDA accelerated approval in May 2025** for use in combination with avutometinib (as the co-packaged product **Avmapki Fakzynja**) for the treatment of adult patients with **KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC)** who have received prior systemic therapy [1] [2]. This combination represents a novel approach to targeting resistance mechanisms in cancer signaling pathways.

- **Mechanism of Action: Defactinib** is a second-generation inhibitor of **Focal Adhesion Kinase (FAK)**, a non-receptor tyrosine kinase. FAK is a key signal transducer for integrins and is involved in cell proliferation, survival, and migration. Its upregulation is a known resistance mechanism to therapies targeting the RAS/RAF/MEK/ERK (MAPK) pathway [3] [4].
  - **Avutometinib** is a unique **RAF-MEK clamp** that not only inhibits MEK kinase activity but also blocks MEK phosphorylation by RAF, creating a more complete and durable suppression of the MAPK pathway [5] [6].
  - The **synergistic effect** of this combination arises from simultaneously inhibiting the primary MAPK oncogenic driver (with avutometinib) and a key resistance pathway (with **defactinib**) [4].

The logical relationship and synergistic mechanism of the avutometinib and **defactinib** combination can be visualized in the following pathway diagram:



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*Synergistic inhibition of oncogenic signaling and resistance pathways.*

## Key Clinical Trial Data and Efficacy

The approval and ongoing research are supported by several clinical trials, primarily the phase 1 FRAME trial and the phase 2 RAMP-201 trial. The data demonstrates promising efficacy, particularly in LGSOC.

The table below summarizes the key efficacy findings from these clinical studies:

Trial Name	Phase	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Key Findings
FRAME [5] [7]	1	LGSOC (n=26)	42.3% (11/26)	20.1 months	Demonstrated proof-of-concept; ORR was 58%

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					(7/12) in KRAS-mutant and 33% (4/12) in KRAS wild-type patients.
<b>RAMP-201</b> (Interim) [8] [4]	2	LGSOC (n=29, combo arm)	45% (13/29)	Not Reached (at cutoff)	86% of patients experienced tumor shrinkage. ORR was 60% in KRAS-mutant and 29% in KRAS wild-type.
<b>RAMP-201</b> (Full Cohort) [8]	2	LGSOC (n=109, combo arm)	31% (34/109)	12.9 months	Confirmed ORR in a larger population; median Duration of Response (DoR) was 31.1 months.
<b>RAMP-201</b> (FDA Basis) [1] [2]	2	KRAS-mutated LGSOC (n=57)	44% (95% CI: 31, 58)	—	Data supporting accelerated approval; range of DoR was 3.3 to 31.1 months.

## Experimental Protocol & Dosing

The clinical trials established a specific dosing schedule to optimize efficacy and manage tolerability.

- **Recommended Phase 2 Dose (RP2D) & Schedule:** The established regimen from the FRAME trial is a 28-day cycle where patients receive [5] [1]:
  - **Avutometinib:** 3.2 mg orally, taken twice weekly (e.g., on Day 1 and Day 4).
  - **Defactinib:** 200 mg orally, taken twice daily.
  - Both drugs are administered on a **3 weeks 'on', 1 week 'off'** schedule (for the first 3 weeks of each 4-week cycle). This intermittent dosing was found to be crucial for improving tolerability while maintaining efficacy [5].

- **Key Pharmacokinetic/Pharmacodynamic (PK/PD) Assessments:** In the FRAME trial, the pharmacokinetics of both drugs were assessed on cycle 1, day 8 or 15 over 48 hours. Key parameters like AUC and Cmax were consistent with previous single-agent reports, suggesting no major drug-drug interaction [5]. Paired tumor biopsies (pre-treatment, post a single dose of avutometinib, and post combination therapy) were used to demonstrate target engagement by measuring changes in phosphorylated MEK (p-MEK), ERK (p-ERK), and FAK (p-FAK) [5].

## Other Research Directions

While the combination with avutometinib in LGSOC is the most advanced application, research on **Defactinib** continues in other areas.

- **Potential in Psoriasis:** A December 2024 study in the *Journal of Dermatology* investigated **Defactinib** in psoriasis. The research found that **Defactinib** inhibited FAK phosphorylation and alleviated psoriasiform inflammation and epidermal hyperproliferation in an imiquimod (IMQ)-induced mouse model. The proposed mechanism involves the suppression of the JNK/YB1 signaling pathway [9].
- **Ongoing Trials in Other Cancers:** Verastem Oncology has several ongoing trials exploring this combination in other solid tumors, including [6]:
  - **RAMP 203 & RAMP 204:** Evaluating the triple combination of avutometinib, **defactinib**, and KRAS G12C inhibitors (sotorasib or adagrasib) in non-small cell lung cancer (NSCLC).
  - **RAMP 205:** A Phase 1b/2 trial evaluating the combination with gemcitabine/nab-paclitaxel in front-line metastatic pancreatic cancer.

## Summary for Researchers

The development of **Defactinib** in combination with avutometinib is a compelling example of rational drug design aimed at overcoming tumor resistance. The key takeaways for the research community are:

- **Novel Target Engagement:** The combination simultaneously targets the MAPK pathway and the FAK-mediated resistance mechanism.
- **Clinical Validation:** Strong and consistent response rates in LGSOC, a cancer known for its resistance to chemotherapy, led to its accelerated FDA approval.
- **Tolerable Regimen:** An intermittent dosing schedule makes this dual-pathway inhibition a feasible chronic therapy.

- **Expanding Potential:** Ongoing trials may expand the application of this combination to other RAS-driven solid tumors.

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